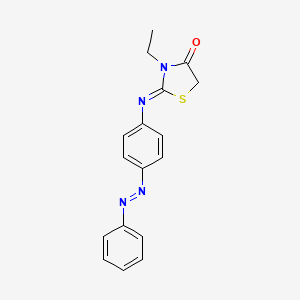
(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one
描述
(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
作用机制
The mechanism of action of thiazolidin-4-one derivatives can vary depending on the specific compound and its targets. Some thiazolidin-4-one derivatives have been found to inhibit certain enzymes, leading to their anticancer activity . The exact biochemical pathways affected by these compounds can also vary, but they generally involve the pathways related to the targets of the compounds .
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazolidin-4-one derivatives can also vary depending on the specific compound. Some thiazolidin-4-one derivatives have been found to reduce the viability and proliferation of certain cell lines more efficiently compared to normal thiazolidin-4-one derivatives .
The result of action of thiazolidin-4-one derivatives can include molecular and cellular effects such as the inhibition of cell proliferation and induction of cell death in cancer cells . The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary depending on the specific compound and its chemical properties.
生化分析
Biochemical Properties
The biochemical properties of (Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one are not fully explored yet. Thiazolidin-4-one derivatives have been shown to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Cellular Effects
Thiazolidin-4-one derivatives have been reported to show significant anticancer activities . They play a role in anticancer activity by inhibiting various enzymes and cell lines .
Molecular Mechanism
Thiazolidin-4-one derivatives have been reported to inhibit various enzymes and cell lines, suggesting that they may exert their effects at the molecular level through enzyme inhibition or activation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one typically involves the following steps:
Formation of the Phenyldiazenyl Intermediate: This step involves the diazotization of aniline derivatives followed by coupling with a phenol or aniline to form the phenyldiazenyl compound.
Thiazolidinone Ring Formation: The phenyldiazenyl intermediate is then reacted with ethyl isothiocyanate and a suitable base (e.g., triethylamine) to form the thiazolidinone ring.
The reaction conditions often require controlled temperatures (0-5°C for diazotization and room temperature for subsequent steps) and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
化学反应分析
Types of Reactions
(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the phenyldiazenyl group can yield aniline derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or dyes.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory Agents: Potential use in the treatment of inflammatory diseases.
Medicine
Anticancer Agents: Shows promise in inhibiting the growth of certain cancer cell lines.
Drug Development: As a lead compound for the development of new therapeutic agents.
Industry
Dyes and Pigments: The phenyldiazenyl group imparts color, making it useful in dye manufacturing.
Polymer Additives: Can be used to modify the properties of polymers.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Azo Compounds: Similar in structure due to the presence of the phenyldiazenyl group.
Uniqueness
Structural Features: The combination of the thiazolidinone ring and the phenyldiazenyl group is unique, providing a distinct set of chemical and biological properties.
Biological Activity: Exhibits a broader range of activities compared to other thiazolidinones or azo compounds.
属性
IUPAC Name |
3-ethyl-2-(4-phenyldiazenylphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-21-16(22)12-23-17(21)18-13-8-10-15(11-9-13)20-19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGMYZHIKAVHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401040560 | |
| Record name | 4-Thiazolidinone, 3-ethyl-2-[[4-(2-phenyldiazenyl)phenyl]imino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402945-51-1 | |
| Record name | 4-Thiazolidinone, 3-ethyl-2-[[4-(2-phenyldiazenyl)phenyl]imino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


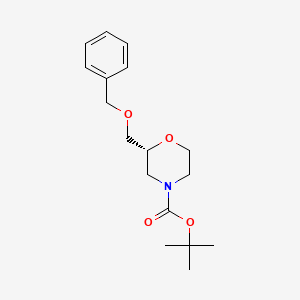
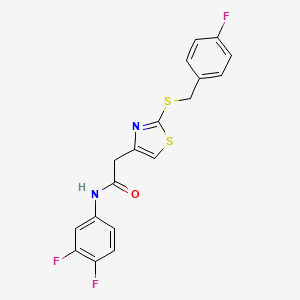

![9-Thia-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B2706620.png)
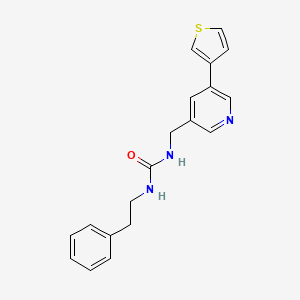
![2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2706623.png)
![3,5-dimethyl-6-(piperidine-1-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2706625.png)
![ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2706628.png)
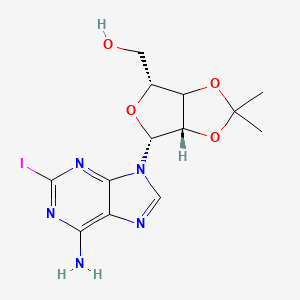


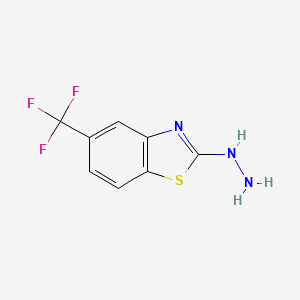
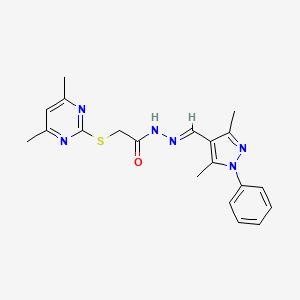
![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2706637.png)
